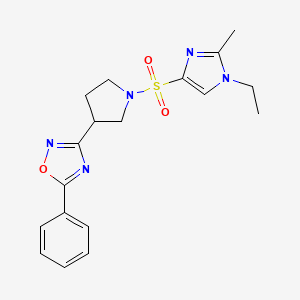![molecular formula C27H27N5O2S B2359823 3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893276-51-2](/img/structure/B2359823.png)
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The preparation of triazoloquinazolinium betaines and molecular rearrangements of putative triazolotriazinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC). This process leads to the synthesis of derivatives with potential for further chemical transformations and applications in material science and molecular engineering (Crabb et al., 1999). Additionally, the synthesis of 8,8-R,R-8,9-dihydrotriazoloquinazolin-6(7H)-ones through a three-component condensation reveals the structural versatility of these compounds, highlighting their potential in the development of new materials and catalysts (Shikhaliev et al., 2005).
Antimicrobial and Nematicidal Evaluation
A new class of triazoloquinazolinylthiazolidinones has been evaluated for antimicrobial and nematicidal activities, indicating their potential as novel agents in combating microbial infections and nematode pests. This underscores the importance of such compounds in agricultural and pharmaceutical research (Reddy et al., 2016).
Adenosine Receptor Antagonism
The discovery of 2-amino[1,2,4]triazoloquinazolines as potent adenosine receptor antagonists showcases the therapeutic potential of these compounds in the modulation of adenosine receptors, which play a crucial role in various physiological processes. The development of selective antagonists could lead to new treatments for disorders related to adenosine dysfunction (Burbiel et al., 2016).
Anticancer Activity
Research into 5-amino-1-aryl-1H-1,2,3-triazole scaffolds has identified compounds with selective antiproliferative effects against specific cancer cell lines. These findings highlight the potential of triazoloquinazoline derivatives in the development of targeted cancer therapies, offering hope for more effective and less toxic cancer treatments (Pokhodylo et al., 2020).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-18-13-16-22(17-19(18)2)35(33,34)27-26-29-25(23-11-7-8-12-24(23)32(26)31-30-27)28-20(3)14-15-21-9-5-4-6-10-21/h4-13,16-17,20H,14-15H2,1-3H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXCKIGEWOOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)CCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
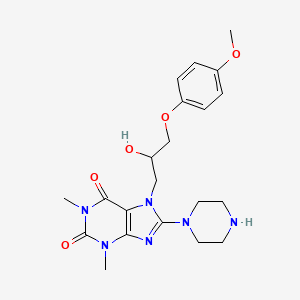
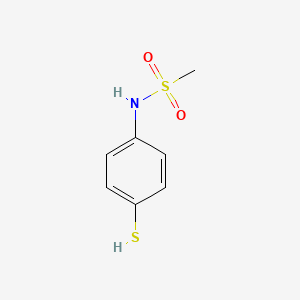
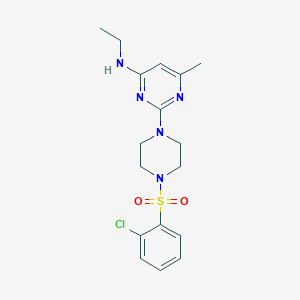

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

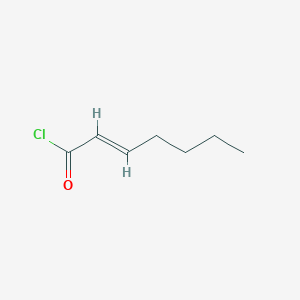
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)

![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)
